![molecular formula C13H14N2O3S B2875217 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide CAS No. 892847-49-3](/img/structure/B2875217.png)

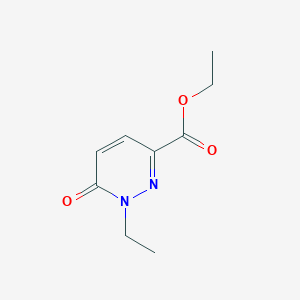

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Alzheimer's Disease (AD) Therapeutic Applications

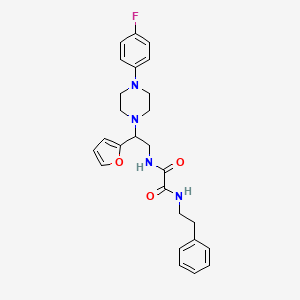

Compounds with a benzothiazolone core, such as N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide, have been designed, synthesized, and evaluated for their multifunctional activities against Alzheimer's disease. These compounds have demonstrated promising results in inhibiting cholinesterase enzymes, showcasing antioxidant activity, and exhibiting potential in anti-inflammatory activity, cytotoxicity, apoptosis, and Aβ aggregation inhibition tests. Among these, specific pentanamide derivatives have been identified as promising multifunctional agents warranting further investigation for AD treatment (Erdoğan et al., 2020).

Privileged Scaffold in Medicinal Chemistry

The benzothiazolone derivatives, including N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide, are considered as "privileged scaffolds" in medicinal chemistry due to their capacity to mimic phenol or catechol in a metabolically stable template. These compounds have found applications across a wide range of therapeutic areas, from analgesic and anti-inflammatory compounds to antipsychotic, neuroprotective, and anticonvulsant compounds. Their broad therapeutic applications highlight the versatility and potential of the benzothiazolone core in drug development (Poupaert et al., 2005).

Anticonvulsant and Neuroprotective Effects

Further exploring the therapeutic potential of benzothiazolone derivatives, studies have shown these compounds to possess significant anticonvulsant and neuroprotective effects. N-(substituted benzothiazol-2-yl)amide derivatives, for example, have been synthesized and evaluated, demonstrating promising efficacy in reducing seizure activity and protecting neuronal cells. These findings suggest a potential role for such compounds in the treatment of epilepsy and associated neurodegenerative conditions (Hassan et al., 2012).

Anti-Inflammatory and Analgesic Agents

Benzothiazolone and its derivatives have also been explored for their anti-inflammatory and analgesic properties. By utilizing the benzothiazolone core as a template, researchers have developed compounds that exhibit significant anti-inflammatory activity, as well as analgesic effects in preclinical models. These studies demonstrate the potential of benzothiazolone derivatives as novel therapeutic agents for the treatment of pain and inflammation (Abdelazeem et al., 2015).

作用機序

Mode of Action

The exact mode of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)pentanamide is currently unknown due to the lack of specific studies . It is known that the compound has shown potent growth inhibition properties against certain human cancer cell lines .

Result of Action

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)pentanamide has demonstrated potent growth inhibition properties against certain human cancer cell lines . For instance, it was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

特性

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-3-4-12(16)15-13-14-8-5-9-10(18-7-17-9)6-11(8)19-13/h5-6H,2-4,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOGSVVGCMELQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-5-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B2875134.png)

![N-[(benzylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875136.png)

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2875145.png)

![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2875156.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)